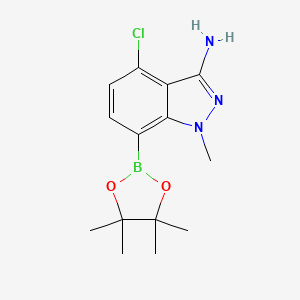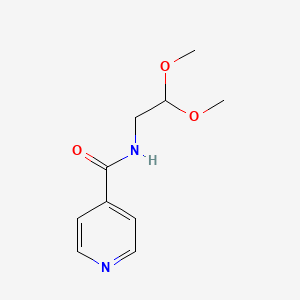
2,6-diethylbenzene-1,4-diamine
概要
説明
2,6-Diethylbenzene-1,4-diamine is an organic compound with the molecular formula C10H16N2. It consists of a benzene ring substituted with two ethyl groups at the 2 and 6 positions and two amino groups at the 1 and 4 positions. This compound is a derivative of benzene and is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethylbenzene-1,4-diamine typically involves the alkylation of benzene with ethylene to produce diethylbenzene, followed by nitration and reduction steps to introduce the amino groups. The general synthetic route can be summarized as follows:
-
Alkylation: : Benzene is alkylated with ethylene in the presence of a catalyst to produce diethylbenzene. [ \text{C}_6\text{H}_6 + 2\text{C}_2\text{H}_4 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 ]
-
Nitration: : Diethylbenzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the desired positions. [ \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2 + 2\text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2(\text{NO}_2)_2 + 2\text{H}_2\text{O} ]
-
Reduction: : The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst. [ \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2(\text{NO}_2)_2 + 6\text{H}_2 \rightarrow \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)_2(\text{NH}_2)_2 + 4\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, shape-selective zeolite catalysts can be employed to increase the selectivity for the desired isomer .
化学反応の分析
Types of Reactions
2,6-Diethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Further reduced amines or hydrogenated products.
Substitution: Acylated or alkylated derivatives of the original compound.
科学的研究の応用
2,6-Diethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-diethylbenzene-1,4-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications. The compound can act as a nucleophile in various reactions, targeting electrophilic sites on other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzene-1,4-diamine: Similar structure but with methyl groups instead of ethyl groups.
2,5-Diethylbenzene-1,4-diamine: Isomer with ethyl groups at different positions.
N,N-Diethyl-1,4-phenylenediamine: Contains diethyl groups on the amino nitrogen atoms.
Uniqueness
2,6-Diethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. The presence of ethyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, making it distinct in its chemical behavior and applications .
特性
IUPAC Name |
2,6-diethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQZNSCYCPKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436226 | |
| Record name | 2,6-diethyl-para-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-11-1 | |
| Record name | 2,6-diethyl-para-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Naphtho[2,3-b]benzofuran-2-ylboronic acid](/img/structure/B3107884.png)

![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)






